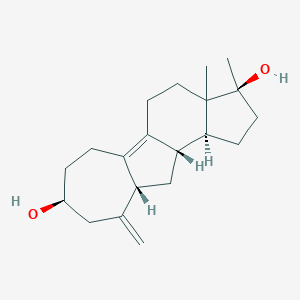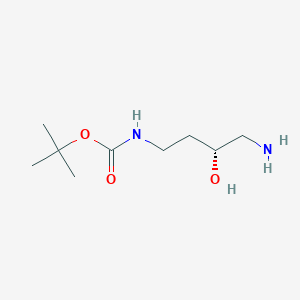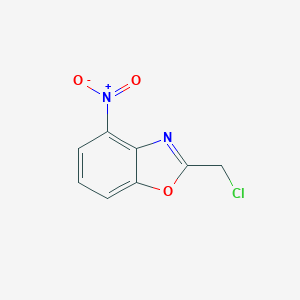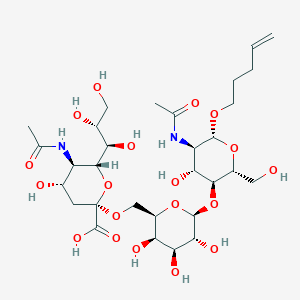
Mmhda
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mmhda, also known as 3-methoxy-4,5-methylenedioxyamphetamine, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the family of phenethylamines and is structurally similar to the well-known hallucinogen MDMA. Mmhda has been found to have unique properties that make it a promising candidate for further investigation.
Wirkmechanismus
Mmhda works by binding to serotonin and dopamine receptors in the brain, which leads to an increase in the release of these neurotransmitters. This results in a cascade of effects, including enhanced mood, increased sociability, and a sense of well-being. Mmhda has also been found to have effects on other neurotransmitter systems, including norepinephrine and glutamate.
Biochemical and physiological effects:
Mmhda has been found to have a range of biochemical and physiological effects in animal studies. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to enhanced mood and motivation. Mmhda has also been found to increase heart rate and blood pressure, which can have implications for its use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Mmhda has several advantages for use in scientific research. It is a relatively stable compound that can be synthesized in large quantities. It has also been found to have unique properties that make it a promising candidate for further investigation. However, there are also limitations to its use. Mmhda has not been extensively studied in humans, and its effects on the brain and body are not fully understood. Additionally, there are ethical considerations surrounding the use of psychoactive substances in research.
Zukünftige Richtungen
There are several future directions for research on mmhda. One area of interest is its potential use in treating mood disorders, anxiety, and addiction. Another area of interest is its effects on cognitive function, including memory and learning. Further research is also needed to better understand the biochemical and physiological effects of mmhda, as well as its potential risks and benefits for human use.
In conclusion, mmhda is a synthetic compound that has been studied for its potential use in scientific research. It has unique properties that make it a promising candidate for further investigation, particularly in the field of neuroscience. While there are limitations to its use, there are also several future directions for research that may lead to new insights into the brain and its functions.
Synthesemethoden
Mmhda can be synthesized through a multi-step process starting with the precursor compound, 3,4-methylenedioxyphenylacetone. The synthesis involves several chemical reactions, including reduction, methylation, and cyclization. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Mmhda has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have effects on serotonin and dopamine receptors, which are important neurotransmitters involved in mood regulation and reward processing. Mmhda has also been studied for its potential use in treating mood disorders, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
145458-98-6 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(5S,8R,10S,11S,14S)-14,15-dimethyl-7-methylidenetetracyclo[8.7.0.02,8.011,15]heptadec-1-ene-5,14-diol |
InChI |
InChI=1S/C20H30O2/c1-12-10-13(21)4-5-14-15-6-8-19(2)18(7-9-20(19,3)22)17(15)11-16(12)14/h13,16-18,21-22H,1,4-11H2,2-3H3/t13-,16+,17+,18-,19?,20-/m0/s1 |
InChI-Schlüssel |
JZICZFMBIMGGDS-KIQLNDKJSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@H]2C1(CCC3=C4CC[C@@H](CC(=C)[C@H]4C[C@@H]23)O)C)O |
SMILES |
CC12CCC3=C4CCC(CC(=C)C4CC3C1CCC2(C)O)O |
Kanonische SMILES |
CC12CCC3=C4CCC(CC(=C)C4CC3C1CCC2(C)O)O |
Synonyme |
4a-methylene-17 alpha-methyl-A-homo-B,19-dinor-5 beta-androst-9-ene-3 beta,17 beta-diol 4a-methylene-17-methyl-A-homo-B,19-dinorandrost-9-ene-3,17-diol MMHDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)



![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)